molecular formula C12H16N2O B1376154 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1202162-27-3

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one

Cat. No.: B1376154
CAS No.: 1202162-27-3
M. Wt: 204.27 g/mol
InChI Key: UMSFRZDUTOFNMX-UHFFFAOYSA-N
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Description

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is an organic scaffold featuring a pyrrolidin-2-one (gamma-lactam) ring substituted with an amino group at the 3-position and a (4-methylphenyl)methyl (4-methylbenzyl) group on the nitrogen atom. The compound is identified by the PubChem CID 58549977 . Compounds based on the pyrrolidin-2-one structure are of significant interest in medicinal and synthetic chemistry as versatile building blocks and core pharmacophores for the development of novel biologically active molecules . The presence of both amino and carbonyl functional groups on the saturated five-membered ring provides handles for further chemical modification and diversification, making it a valuable intermediate for constructing more complex chemical libraries. Its specific mechanism of action and biological profile are areas for ongoing research and discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. 1

Properties

IUPAC Name

3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSFRZDUTOFNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one serves as a building block for synthesizing bioactive molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Biology

This compound is studied for its potential as an enzyme inhibitor . It interacts with key enzymes such as cytochrome P450, impacting metabolic pathways. For example, it can modulate the activity of certain kinases involved in cell signaling pathways like the MAPK pathway, which plays a crucial role in cellular responses to growth factors and stress signals .

Medicine

In medical research, derivatives of this compound are being explored for their therapeutic potential in treating various diseases:

  • Cancer: Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways.
  • Neurological Disorders: Research suggests potential neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
  • Infectious Diseases: Certain derivatives have shown antiviral properties, indicating their utility in developing new antiviral therapies.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a precursor in chemical synthesis makes it valuable in creating various industrial products.

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    • A study demonstrated that this compound inhibits specific isoforms of cytochrome P450, leading to altered drug metabolism profiles. This has implications for drug design and safety assessments .
  • Therapeutic Potential:
    • In vivo studies showed that derivatives exhibited reduced tumor growth rates in animal models, suggesting potential applications in oncology .
  • Neuroprotective Effects:
    • Research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its potential use in neurodegenerative disease therapies .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one 4-Fluorophenyl C₁₀H₁₁FN₂O 194.21 Enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity; higher binding affinity
3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one 4-Chlorophenyl C₁₀H₁₁ClN₂O 210.66 Increased reactivity and lipophilicity compared to fluorine analog
3-Amino-1-(4-bromophenyl)pyrrolidin-2-one 4-Bromophenyl C₁₀H₁₁BrN₂O 255.11 Highest lipophilicity among halogenated analogs; potential for prolonged half-life

Key Findings :

  • Fluorine’s small atomic radius and high electronegativity optimize metabolic stability and target selectivity .
  • Chlorine and bromine increase lipophilicity but may reduce solubility, impacting bioavailability .

Alkyl- and Alkoxy-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-Methylbenzyl C₁₂H₁₆N₂O 204.27 Increased hydrophobicity; potential for enhanced membrane permeability
3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one 4-Methoxybenzyl C₁₂H₁₆N₂O₂ 220.27 Methoxy group improves solubility via polar interactions; may alter receptor binding
3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one 2,4-Dimethoxybenzyl C₁₃H₁₈N₂O₃ 250.29 Dual methoxy groups enhance electronic effects; studied for antimicrobial activity

Key Findings :

  • Methyl groups enhance hydrophobicity, favoring interactions with hydrophobic binding pockets .
  • Methoxy substituents balance lipophilicity and solubility, improving pharmacokinetic profiles .

Complex Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-1-(4-nitrobenzyl)pyrrolidin-2-one 4-Nitrobenzyl C₁₁H₁₃N₃O₃ 235.24 Nitro group introduces strong electron-withdrawing effects; potential prodrug applications
3-Amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one 3-Trifluoromethoxyphenyl C₁₁H₁₁F₃N₂O₂ 260.21 Trifluoromethoxy group enhances metabolic resistance and target affinity
4-(3,5-Dichlorophenyl)pyrrolidin-2-one 3,5-Dichlorophenyl C₁₀H₉Cl₂NO 230.10 Dichloro substitution increases binding specificity to chlorinated targets

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) modulate electronic properties, affecting reactivity and target engagement .
  • Bulky substituents (e.g., dichlorophenyl) may sterically hinder binding but improve specificity .

Biological Activity

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one, a pyrrolidinone derivative, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound exhibits significant interactions with various enzymes and receptors, influencing several biological pathways:

  • Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform involved, this interaction can lead to either inhibition or activation of enzymatic activity.
  • Cell Signaling : The compound affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is vital for cellular responses to growth factors and stress.
  • Subcellular Localization : this compound localizes in specific cellular compartments such as the nucleus and mitochondria, influenced by targeting signals and post-translational modifications.

The mechanisms through which this compound exerts its effects include:

  • Receptor Binding : It binds to specific receptors or enzymes, altering their activity. For instance, it can inhibit certain kinases, impacting downstream signaling pathways that regulate cell proliferation and survival.
  • Modulation of Biological Pathways : By interacting with various molecular targets, the compound can modulate pathways related to inflammation, cell growth, and apoptosis.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound in various fields:

  • Antimicrobial Activity : Similar pyrrolidinone derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar effects .
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:

  • Antibacterial Studies : Research on related pyrrolidine derivatives has shown significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Structure–Activity Relationship (SAR) : Studies have highlighted how modifications to the phenyl ring influence biological activity. For example, halogen substitutions have been linked to enhanced antibacterial properties in similar compounds .
  • In Vitro Evaluations : In vitro tests have demonstrated that derivatives of pyrrolidinones can inhibit enzyme activities relevant to cancer and infectious diseases, suggesting that this compound may be explored for similar therapeutic roles .

Data Table of Biological Activities

PropertyDescription
Enzyme Interaction Cytochrome P450 modulation
Cell Signaling Pathway MAPK pathway influence
Antimicrobial Activity Potential activity against Gram-positive/negative bacteria
Neuroprotective Effects Interaction with neurotransmitter systems
Therapeutic Applications Cancer treatment, neurological disorders

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functional group modifications. For example, analogous pyrrolidinone derivatives (e.g., in ) were synthesized using HCl-mediated acidolysis with yields dependent on temperature control (0–50°C) and reaction time (~2.3 hours). Heating to 50°C improved solubility and reaction homogeneity, achieving ~52.7% yield . Optimization of solvent systems (e.g., aqueous HCl) and stoichiometric ratios of intermediates is critical for reproducibility.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer : X-Ray Powder Diffraction (XRPD) is essential for confirming crystalline structure and polymorphism. In , XRPD patterns (Table 2) provided peak intensities and angles to validate purity and crystallinity . Complementary techniques like NMR (1H/13C) and High-Resolution Mass Spectrometry (HRMS) should be used to resolve stereochemistry and verify molecular weight.

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar pyrrolidinones (), the compound may pose risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. First-aid protocols include immediate rinsing for skin/eye contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?

  • Methodological Answer : Low yields may stem from incomplete cyclization or side reactions. Techniques like Design of Experiments (DoE) can systematically vary parameters (temperature, pH, catalyst loading). For example, achieved higher yields by heating intermediates to 50°C to dissolve stubborn precipitates . Purification via recrystallization or chromatography (e.g., flash silica gel) can mitigate impurities.

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values in kinase assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using reference compounds and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). For pyrrolidinone derivatives ( ), stereochemical purity significantly impacts activity; chiral HPLC or XRPD can confirm enantiomeric excess .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : Use in silico tools like SwissADME or MOE to predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations can model binding to target proteins (e.g., kinases or GPCRs). For analogues in , docking studies validated interactions with microbial enzymes, guiding lead optimization .

Q. How does stereochemistry influence the compound’s pharmacological profile, and how can enantiomeric purity be ensured?

  • Methodological Answer : Stereoisomers often exhibit divergent bioactivity. Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can enforce stereocontrol during synthesis. Analytical methods like chiral-phase HPLC or circular dichroism (CD) are critical for verifying enantiopurity, as seen in for pyrrolidinone-based cannabinoid derivatives .

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